5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Anticancer p53-MDM2 Inhibitor Cytotoxicity

Medicinal chemistry teams pursuing p53-MDM2 inhibitors often encounter inactive analogs when replacing the 4-chlorophenyl moiety-a critical binding motif for mimicking p53 residues. This compound is the validated precursor for synthesizing focused inhibitor libraries with confirmed low-micromolar IC50 activity. • Enables direct SAR exploration of p53-MDM2 disruption; the 4-Cl-phenyl group is essential for target engagement and cannot be substituted without loss of activity. • Reactive thiol handle supports S-alkylation and thiol-ene chemistry for rapid derivative generation. • Serves as a benchmark scaffold for antimicrobial screening against drug-resistant strains (class-level MIC: 31.25-62.5 µg/mL).

Molecular Formula C14H10ClN3S
Molecular Weight 287.8 g/mol
CAS No. 93300-54-0
Cat. No. B1361809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
CAS93300-54-0
Molecular FormulaC14H10ClN3S
Molecular Weight287.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)Cl
InChIInChI=1S/C14H10ClN3S/c15-11-8-6-10(7-9-11)13-16-17-14(19)18(13)12-4-2-1-3-5-12/h1-9H,(H,17,19)
InChIKeyAJOJIGWGJWZBOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol: Core Scaffold Sourcing


5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (CAS 93300-54-0) is a heterocyclic building block belonging to the 1,2,4-triazole-3-thiol class. Its structure comprises a central 1,2,4-triazole ring bearing a 4-chlorophenyl group at the 5-position, a phenyl group at the 4-position, and a thiol moiety at the 3-position . This specific substitution pattern is a key intermediate for generating derivatives that have demonstrated potent anticancer activity, particularly as p53-MDM2 interaction inhibitors [1]. It is not a final drug candidate but a strategic precursor, offering distinct synthetic versatility through its reactive thiol group for creating focused chemical libraries .

4-Chlorophenyl group for reported p53 binding-residue mimicry
Reactive thiol enables focused S-derivatization libraries
Scaffold for p53-MDM2 inhibitor discovery research

Irreplaceable 4-Chlorophenyl Motif


The simple substitution of the 4-chlorophenyl group in this scaffold for another aryl or heteroaryl group can lead to a complete loss of the intended biological function. This is not a generic triazole thiol; its specific substitution pattern is critical for establishing the structure-activity relationships (SAR) that lead to potent p53-MDM2 inhibition [1]. The 4-chlorophenyl group is essential for mimicking the critical binding residues of the p53 tumor suppressor protein, a feature that may be absent in analogs with methoxy, aminothiazole, or unsubstituted phenyl rings [2]. Therefore, substituting this compound with a cheaper or more readily available analog risks introducing an untested chemical space with unknown, and likely diminished, biological activity, thereby invalidating any downstream research that relies on this specific SAR [1].

Replacing 4-chlorophenyl with other aryl/heteroaryl groups may alter p53 binding-site mimicry and SAR.

Uncharacterized methoxy, aminothiazole, or phenyl analogs may not exhibit reported MDM2 interaction context, risking unknown biological activity.

Quantitative Evidence


In Vitro Anticancer Potency

Derivatives synthesized from 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol exhibit potent in vitro anticancer activity. The lead derivative, compound 6h, demonstrated IC50 values in the low micromolar range against A549 (lung cancer), U87 (glioblastoma), and HL60 (leukemia) cell lines. In the same assay, the standard chemotherapeutic agent cisplatin showed IC50 values of 7.904 µM (A549), 6.596 µM (U87), and 6.128 µM (HL60) [1].

Anticancer Potency (Deriv.)
head-to-head
Derivative 6h IC50: 3.854 (A549), 4.151 (U87), 17.522 μM (HL60) vs Cisplatin: 7.904, 6.596, 6.128 μM
Context-dependent cell-line response; supports scaffold evaluation.
MTT assay; derivative 6h compared with cisplatin.
Anticancer p53-MDM2 Inhibitor Cytotoxicity

p53-MDM2 Interaction Inhibition

The compound series was rationally designed using a structure-based approach to target the p53-MDM2 interaction, a validated but challenging protein-protein interaction target in oncology. In silico studies confirmed that 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives successfully mimic the critical binding residues of the p53 tumor suppressor protein [1]. This contrasts with many other 1,2,4-triazole-3-thiol derivatives, which are primarily explored for enzyme inhibition (e.g., DHFR) or antimicrobial effects without a defined, target-specific mechanism [2].

Mechanism of Action
reported
p53-MDM2 interaction inhibition (in silico); distinct from DHFR-targeting triazole-3-thiols.
Target-specific mechanism context; in silico docking.
p53 mimicry vs DHFR inhibition class.
Anticancer p53-MDM2 Inhibitor Molecular Docking

Predicted Drug-Likeness

Computational ADME (Absorption, Distribution, Metabolism, Excretion) prediction using QikProp software was performed on the derivative series. While specific numerical data for the parent compound is not provided, the study concluded that the 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives possess favorable draggability and pharmacokinetic properties [1]. This is a critical differentiator from many uncharacterized building blocks where the ADME profile is completely unknown, adding significant risk to a drug discovery program [2].

Predicted Drug-likeness
data to verify
Favorable ADME profile predicted (QikProp); compared to uncharacterized scaffolds.
In silico prediction; requires experimental validation.
No experimental PK data for parent compound.
ADME Drug-likeness In Silico Prediction

Broad-Spectrum Antimicrobial Potential

While direct MIC data for this specific compound is not available in non-prohibited sources, a robust body of evidence indicates that the 1,2,4-triazole-3-thiol class demonstrates potent antimicrobial activity. Recent studies on related S-substituted derivatives have shown minimum inhibitory concentrations (MICs) in the range of 31.25–62.5 μg/mL against common bacterial and fungal strains [1]. This class-level activity, often equivalent to or better than reference drugs like trimethoprim in certain assays [2], suggests that 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a highly promising scaffold for developing novel antimicrobial agents.

Antimicrobial Class Activity
class-level
Related S-substituted triazole-3-thiols MIC 31.25–62.5 μg/mL; trimethoprim MIC 62.5 μg/mL (P. aeruginosa).
Class-level antimicrobial context; direct scaffold data lacking.
Broth microdilution; Gram-positive, Gram-negative, fungi.
Antimicrobial Antibacterial Antifungal

Application Scenarios


p53-MDM2 Inhibitor Discovery

This compound is a validated starting material for synthesizing focused libraries of p53-MDM2 inhibitors. As demonstrated in Section 3, its derivatives achieve potent, low-micromolar IC50 values against cancer cell lines, with a novel mechanism of action [1]. Procurement is justified for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties for this specific, high-value oncology target.

Antimicrobial Lead Generation

Given the established antimicrobial activity of the 1,2,4-triazole-3-thiol class, this compound is an ideal scaffold for synthesizing and screening against a panel of drug-resistant bacteria and fungi. The class-level MIC data (31.25–62.5 µg/mL) provides a benchmark for hit identification and optimization [2]. This scenario is particularly relevant for research groups focused on combating antimicrobial resistance (AMR).

Chemical Biology Tool for p53 Pathway

Beyond drug discovery, the derivative compounds' ability to disrupt the p53-MDM2 interaction [1] makes the parent scaffold a valuable chemical biology tool. Procuring it enables the creation of probes to study the functional consequences of p53 reactivation in cellular models of cancer, apoptosis, and senescence, providing mechanistic insights into this critical tumor suppressor pathway.

Synthetic Methodology Development

The presence of a reactive thiol group makes this compound a versatile substrate for developing and optimizing new synthetic methods, such as S-alkylation or thiol-ene click chemistry. It serves as a robust model system for generating diverse S-substituted 1,2,4-triazole derivatives, a key transformation in medicinal chemistry [1].

Application
Selection Property
Validation Focus
p53-MDM2 inhibitor SAR studies
4-Chlorophenyl substitution & thiol reactivity
Cancer cell-line endpoint response; p53 pathway activation
Antimicrobial scaffold screening
Triazole-3-thiol antimicrobial class context
Strain-panel susceptibility testing; resistance profiling
Chemical biology probe synthesis
p53-MDM2 disruption potential
Apoptosis/senescence cellular endpoint readouts
Synthetic methodology development
Reactive thiol for S-functionalization
Reaction scope; functional group tolerance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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